3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(3-Chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic heterocyclic compound featuring a fused imidazolidine-2,4-dione core linked to an azetidine ring substituted with a 3-chloro-4-methylbenzenesulfonyl group. This structure combines two pharmacologically significant motifs:
- Imidazolidine-2,4-dione (hydantoin): Known for its role in anticonvulsants and antimicrobial agents.
- Azetidine sulfonamide: A four-membered nitrogen ring with sulfonyl substituents, commonly associated with enzyme inhibition (e.g., β-lactamase inhibitors) .
For example:
Intermediate formation: Reacting imidazolidine-2,4-dione with halogenated benzyl chlorides under basic conditions .
Sulfonylation: Introducing the 3-chloro-4-methylbenzenesulfonyl group using chloroacetyl chloride and triethylamine in dioxane, followed by reflux and purification .
Properties
IUPAC Name |
3-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-8-2-3-10(4-11(8)14)22(20,21)16-6-9(7-16)17-12(18)5-15-13(17)19/h2-4,9H,5-7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERCMRMYSCJANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of covalent or non-covalent bonds, leading to changes in the target’s structure and activity.
Comparison with Similar Compounds
Structural Analogues of Imidazolidine-2,4-dione Derivatives
The table below compares key structural and physicochemical properties of the target compound with analogous derivatives:
*Calculated based on molecular formula.
Key Differences and Implications
Sulfonamide vs. Sulfonyl: Derivatives with sulfonamide linkages (e.g., compounds in ) may exhibit improved water solubility but reduced metabolic stability compared to sulfonyl groups.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step reactions (e.g., halogenation, sulfonylation, azetidine ring formation), similar to methods in . In contrast, thiazolidine derivatives (e.g., ) are synthesized via simpler condensation reactions.
Thiazolidine-2,4-dione derivatives () are linked to antimicrobial and anticancer activity, highlighting the scaffold’s versatility.
Research Findings and Trends
- Structural Similarity and Activity : Compounds with a structural similarity >0.7 to imidazolidine-2,4-dione scaffolds (e.g., ) are prioritized in drug discovery due to predictable pharmacokinetics. The target compound’s sulfonyl-azetidine substitution may improve selectivity for specific targets (e.g., LXRβ agonists in ).
- Thermal Stability : Azetidine-containing derivatives (e.g., ) generally exhibit higher melting points (>200°C) compared to thiazolidine analogues, likely due to rigid ring systems.
Biological Activity
3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Core Structure : Imidazolidine-2,4-dione
- Substituents : 3-chloro-4-methylbenzenesulfonyl and azetidin-3-yl groups
The molecular formula is with a molecular weight of approximately 360.8 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Azetidin-3-yl Intermediate : This step often employs nucleophilic substitution reactions.
- Sulfonylation : The azetidin intermediate is treated with 3-chloro-4-methylbenzenesulfonyl chloride.
- Cyclization : Final cyclization to form the imidazolidine ring under controlled conditions.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Various derivatives were tested against bacterial strains, showing inhibition of growth at specific concentrations.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 50 |
| Compound B | S. aureus | 18 | 30 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
Cytotoxicity Assays
Studies have assessed the cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study indicated that the compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
- Synergistic Effects : Combinations with existing chemotherapeutics like doxorubicin showed enhanced cytotoxicity in resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
